molecular formula C17H18BrNO4S B2397514 3-(2-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one CAS No. 1797847-96-1

3-(2-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one

Cat. No. B2397514
CAS RN: 1797847-96-1
M. Wt: 412.3
InChI Key: DSOFAVGBNDRRTM-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one, also known as BFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BFA is a synthetic organic compound that belongs to the class of azetidinone derivatives.

Scientific Research Applications

Synthesis of Furans and Cyclopentenones

A study by Watterson et al. (2003) highlighted the versatility of 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a reagent for synthesizing furans and cyclopentenones. This method can be considered relevant for synthesizing compounds with structural similarities to "3-(2-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one" due to the involvement of bromophenyl and sulfonyl functional groups in the process. The synthesis involves intermediate steps leading to products like 2-methyl-4-[(phenylsulfonyl)methyl]furan and 2-methyl-3-[(phenylsulfonyl)methyl]-2-cyclopenten-1-one, showcasing a pathway for creating complex structures from simpler reagents (Watterson, Ni, Murphree, & Padwa, 2003).

Development of Antimicrobial Agents

Research by Doraswamy and Ramana (2013) on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents provides insight into the application of bromophenyl and azetidine components in developing new antimicrobial compounds. Though not directly mentioning "3-(2-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one," the methodologies and objectives align with exploring the antimicrobial potential of structurally related compounds (Doraswamy & Ramana, 2013).

Novel Routes to Heterocycles

Kelly, Kerrigan, and Walsh (2008) described methods to synthesize substituted furans and pyrroles starting from 3-furfural, 3-bromofuran, and 3-vinylfurans. These approaches, involving addition/oxidative rearrangement, offer novel pathways for preparing heterocyclic compounds, which may be relevant for synthesizing or modifying compounds like "3-(2-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one." The use of organolithium, Grignard, and organozinc reagents highlights the diverse reactivity of furan derivatives in synthetic chemistry (Kelly, Kerrigan, & Walsh, 2008).

properties

IUPAC Name

3-(2-bromophenyl)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S/c18-16-6-2-1-4-13(16)7-8-17(20)19-10-15(11-19)24(21,22)12-14-5-3-9-23-14/h1-6,9,15H,7-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOFAVGBNDRRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC=C2Br)S(=O)(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one

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